4-Fluorobenzyl methyl sulfide
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluorobenzyl methyl sulfide are not detailed in the search results, a related compound, S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC), has been studied. MTC was found to have protective effects on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats .Scientific Research Applications
Photoinduced One-Electron Oxidation
A study explored the photo-oxidation of various benzyl methyl sulfides, including 4-methoxybenzyl methyl sulfide. This research highlights the photo-oxidation processes and the formation of sulfide radical cations, demonstrating the photochemical behavior of similar sulfides, which may include 4-Fluorobenzyl methyl sulfide. This provides insights into the oxidative properties and potential applications of these compounds in photochemistry (Bettoni, Del Giacco, Stradiotto, & Elisei, 2015).
Alkylation of Sulfamic Esters
The action of 4-fluorobenzyl bromide on sulfamic esters in liquid–liquid phase transfer conditions was studied. This research sheds light on the chemical behavior of 4-fluorobenzyl derivatives in reactions with sulfamic esters, potentially guiding applications in chemical synthesis and modification processes (Debbabi, Beji, & Baklouti, 2005).
Synthesis of Pharmaceutical Intermediates
4-Fluorobenzyl chloride was utilized in the synthesis of an intermediate of Sulindac, 6-fluoro-2-methylindanone. This indicates the use of 4-fluorobenzyl derivatives in the synthesis of complex pharmaceutical intermediates, contributing to drug development processes (Ying-qi, 2008).
Photocatalyst Precursor
Research on bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S’)M(II) complexes reveals their use in the preparation of cadmium sulfide nanoparticles for photocatalytic applications. This demonstrates the role of 4-fluorobenzyl derivatives in creating advanced materials for environmental and energy applications (Eswari, Selvaganapathi, Thirumaran, & Ciattini, 2021).
Mechanism of Action
Target of Action
The primary target of 4-Fluorobenzyl methyl sulfide, also known as Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC), is the PI3K/AKT pathway and the MEK-ERK signaling pathway . These pathways play crucial roles in cell survival, proliferation, and differentiation .
Mode of Action
MTC interacts with its targets by activating the PI3K/AKT pathway and the MEK-ERK signaling pathway . Activation of these pathways leads to a series of biochemical changes, including an increase in the levels of PI3K and p-AKT proteins .
Biochemical Pathways
The activation of the PI3K/AKT pathway and the MEK-ERK signaling pathway by MTC affects several downstream effects. It increases the activity of antioxidant enzymes such as SOD, CAT, and GPx, and decreases LDH release . It also reduces the levels of mitochondrial pro-apoptotic proteins Bax and Bim, while increasing the levels of the anti-apoptotic protein Bcl-2 . Furthermore, it reduces the levels of cleaved caspase-9 and cleaved caspase-3 in the plasma .
Result of Action
The action of MTC leads to several molecular and cellular effects. It increases the survival rate of nerve cells and protects neurons from ischemic injury . It also promotes axonal regeneration in primary neurons of neonatal rats . In a MCAO rat model, MTC was shown to reduce cerebral ischemia-reperfusion injury and decrease the expression of proinflammatory factors .
properties
IUPAC Name |
1-fluoro-4-(methylsulfanylmethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVVFBQVYNPXAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285034 | |
Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5925-85-9 | |
Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5925-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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